N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide
Description
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c24-17(6-8-22-18(25)16-12-19-9-10-20-16)21-7-5-13-11-23-15-4-2-1-3-14(13)15/h1-4,9-12,23H,5-8H2,(H,21,24)(H,22,25) |
InChI Key |
LQNSGCKCRBVFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(1H-Indol-3-yl)ethylamine
The indole ethylamine precursor is typically derived from tryptophan decarboxylation or reductive amination of indole-3-acetaldehyde. A representative protocol involves:
-
Reductive amination : Indole-3-acetaldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours, yielding 2-(1H-indol-3-yl)ethylamine with >85% purity.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the amine, confirmed via -NMR (δ 7.6–6.8 ppm for indole protons, δ 3.2 ppm for methylene adjacent to amine).
Preparation of 3-Oxopropylpyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid is functionalized with a 3-oxopropyl chain through a two-step process:
-
Esterification : Pyrazine-2-carboxylic acid reacts with tert-butyl bromoacetate in DMF using potassium carbonate as a base, forming tert-butyl pyrazine-2-carboxylate.
-
Oxidation : The tert-butyl ester undergoes ozonolysis in dichloromethane at −78°C, followed by reductive workup with dimethyl sulfide to yield 3-oxopropylpyrazine-2-carboxylic acid.
Coupling via Carbodiimide-Mediated Amidation
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the amine and carboxylic acid:
-
Reaction conditions : 2-(1H-Indol-3-yl)ethylamine (1.2 eq), 3-oxopropylpyrazine-2-carboxylic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq) in anhydrous DMF at 0°C→25°C for 24 hours.
-
Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the primary amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.
Table 1: Key Reaction Parameters for Amidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of polar intermediates |
| Temperature | 0°C → 25°C (gradient) | Prevents thermal degradation |
| Coupling Agent | EDC/HOBt | 90–95% coupling efficiency |
| Reaction Time | 24 hours | Ensures complete conversion |
Reaction Optimization and Byproduct Mitigation
Solvent and Temperature Effects
-
DMF vs. DMSO : DMF provides higher yields (78%) compared to DMSO (62%) due to better stabilization of the activated intermediate. Elevated temperatures (>40°C) promote hydrolysis of the O-acylisourea intermediate, reducing yield.
-
Microwave-assisted Synthesis : Shortening reaction time to 2 hours under microwave irradiation (80°C) achieves comparable yields (75%) while reducing dimerization byproducts.
Byproduct Formation and Mitigation
Common byproducts include:
-
N-Acylurea : Formed via rearrangement of the O-acylisourea intermediate. Mitigated by maintaining low temperatures (0–5°C) during EDC addition.
-
Dimeric Species : Result from over-activation of carboxylic acid. Controlled stoichiometry (1.5 eq EDC) minimizes this side reaction.
Table 2: Byproduct Profiles Under Varied Conditions
| Condition | Byproduct | Yield Reduction | Mitigation Strategy |
|---|---|---|---|
| Excess EDC (>2 eq) | N-Acylurea | 20–25% | Use 1.5 eq EDC |
| High Temp (>40°C) | Hydrolyzed Carboxylic Acid | 30–35% | Maintain <25°C |
| Prolonged Reaction (>48h) | Dimerization | 15–20% | Limit to 24h |
Purification and Analytical Characterization
Purification Techniques
-
Liquid-Liquid Extraction : Crude product partitioned between ethyl acetate and 5% citric acid removes unreacted amine.
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate → ethyl acetate/methanol 9:1) isolates the target compound (>98% purity).
-
Recrystallization : Dissolution in hot ethanol followed by slow cooling yields crystalline product (mp 214–216°C).
Spectroscopic Validation
-
-NMR (400 MHz, DMSO-d₆): δ 8.6 (pyrazine H), δ 7.8 (indole H), δ 3.4 (methylene adjacent to amide).
-
LC-MS : [M+H]⁺ = 338.4 (calc. 337.4), confirming molecular formula C₁₈H₁₉N₅O₂.
-
HPLC : Purity >98% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
Industrial-Scale Production Considerations
While lab-scale synthesis prioritizes purity, industrial methods focus on cost and scalability:
-
Continuous Flow Reactors : Microreactors enable precise control of exothermic amidation steps, improving safety and yield consistency.
-
Catalyst Recycling : Immobilized EDC on polystyrene resins reduces reagent consumption by 40%.
-
Green Chemistry Metrics : Solvent recovery systems (DMF distillation) achieve E-factor reductions of 2.1 → 0.8 .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: The carbonyl group in the 3-oxopropyl chain can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group in the indole can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxypropyl derivatives.
Substitution: Various N-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of indole and pyrazine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme binding sites or receptor interactions.
Medicine
Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrazine ring can interact with various enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Indole-Ethylamino-Propanamide Derivatives
Compounds sharing the indole-ethylamino-propanamide backbone but differing in terminal functional groups are synthesized via similar routes, often involving amide coupling and esterification (Table 1).
Table 1: Indole-Ethylamino-Propanamide Derivatives
Key Observations :
- The terminal group significantly influences solubility and reactivity. For example, the methyl ester in compound 17 may enhance lipophilicity compared to the pyrazinecarboxamide in the target compound.
Pyrazinecarboxamide Derivatives
Pyrazinecarboxamide-containing compounds vary in their substituents and biological targets (Table 2).
Table 2: Pyrazinecarboxamide Derivatives
Key Observations :
Indole-Containing Bioactive Compounds
Indole derivatives from natural products and synthetic sources exhibit diverse activities (Table 3).
Table 3: Bioactive Indole Derivatives
Key Observations :
- The isatin-thiosemicarbazone in demonstrates how indole derivatives can be tailored for specific enzyme inhibition (e.g., indolethylamine-N-methyltransferase) .
Biological Activity
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C18H19N5O2
- Molecular Weight : 341.38 g/mol
- IUPAC Name : this compound
This compound integrates an indole moiety, which is known for its diverse biological activities, with a pyrazinecarboxamide structure that may enhance its pharmacological properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of histone acetyltransferases (HATs), particularly P300/CBP, which are crucial in regulating gene expression and cellular proliferation .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
- Anticancer Activity : The compound's structural similarities to known anticancer agents highlight its potential in cancer therapy, particularly through modulation of histone acetylation and gene expression pathways involved in tumor growth .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that similar indole-based compounds exhibited MIC values as low as 0.24 μg/ml against Haemophilus influenzae, suggesting that modifications to the indole structure could enhance antimicrobial properties .
- Histone Acetylation Impact : Research indicated that compounds with similar pyrazinecarboxamide structures inhibited HATs effectively, leading to decreased proliferation in cancer cell lines, supporting the hypothesis that this compound may have similar effects .
Q & A
Q. What are the key synthetic strategies for N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide?
The synthesis involves multi-step reactions, typically starting with amide bond formation between pyrazinecarboxamide and indole-ethylamine derivatives. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation (optimized at 60°C in DMF) .
- Solvent selection : Polar solvents (e.g., methanol, pyridine) improve solubility of intermediates .
- Catalysts : Triphenylphosphine (TPP) enhances reaction efficiency in pyridine-based syntheses . Yields range from 38% to 99%, depending on purification methods (recrystallization, column chromatography) .
Q. How is the compound structurally characterized in academic research?
Common techniques include:
- NMR spectroscopy : and NMR confirm regioselectivity of amide bonds and indole-proton environments .
- IR spectroscopy : Peaks at ~1650–1700 cm validate carbonyl groups (amide, pyrazine) .
- Mass spectrometry : ESI-MS or MALDI-TOF determines molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound?
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) due to hydrophilic pyrazine and amide groups. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yield in the final synthetic step?
Contradictory yields (e.g., 38% vs. 70% in ) suggest sensitivity to:
- Temperature : Higher temperatures (>60°C) may degrade intermediates; kinetic control at 40–50°C improves selectivity .
- Catalyst loading : Excess TPP (≥2 eq.) reduces side reactions in pyridine-based systems .
- Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves co-eluting impurities .
Q. How to address conflicting spectroscopic data during structural validation?
Discrepancies in NMR signals may arise from:
- Tautomerism : Pyrazine ring proton shifts due to keto-enol equilibria; deuterated DMSO suppresses this effect .
- Impurity carryover : TLC monitoring (silica gel, ethyl acetate/hexane) identifies unreacted starting materials .
- Dynamic effects : Variable-temperature NMR (–40°C to 25°C) resolves overlapping proton signals .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to indole-recognizing receptors (e.g., serotonin receptors) .
- DFT calculations : B3LYP/6-31G(d) optimizes the 3D conformation, revealing electrostatic complementarity with hydrophobic pockets .
Q. How to design analogs with improved bioavailability?
- LogP optimization : Introduce methyl/pyridyl groups to balance hydrophilicity (clogP <3 predicted via ChemAxon) .
- Prodrug strategies : Esterification of the pyrazine carboxyl group enhances membrane permeability .
Data Contradiction Analysis
Q. Why do biological activity assays show variability across similar analogs?
Structural nuances (e.g., indole substitution patterns, pyrazine orientation) alter target engagement:
- Indole C3 vs. C5 substitution : C3-substituted derivatives show higher affinity for kinase targets in MD simulations .
- Amide vs. urea linkers : Amide-based analogs exhibit better metabolic stability in hepatocyte assays .
Q. How to reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?
- Metabolic inactivation : Cytochrome P450 screening (e.g., CYP3A4) identifies labile functional groups .
- Plasma protein binding : Equilibrium dialysis quantifies free drug fraction, correcting IC mismatches .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Evidence ID |
|---|---|---|---|
| Reaction Temp. | 40–50°C | ↑ 20–30% | |
| TPP Catalyst | 2.0–2.5 eq. | ↑ 15% | |
| Purification | Gradient HPLC | ↑ Purity >95% |
Q. Table 2. Key Spectroscopic Markers
| Functional Group | NMR (δ) | NMR (δ) | IR (cm) |
|---|---|---|---|
| Pyrazine C=O | – | 164.5–165.2 | 1680–1700 |
| Indole NH | 10.2–10.8 (s) | – | – |
| Amide NH | 8.1–8.5 (t) | 169.8–170.5 | 1645–1665 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
